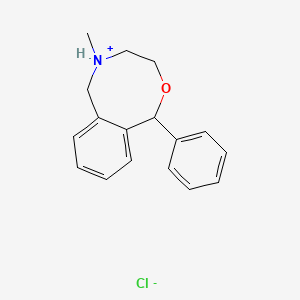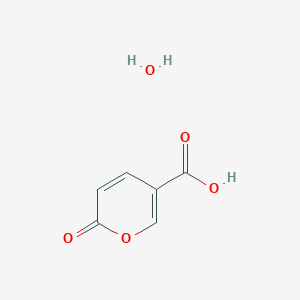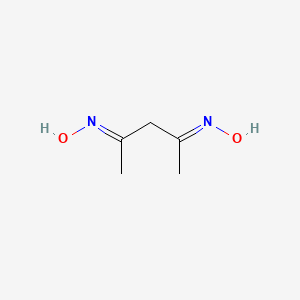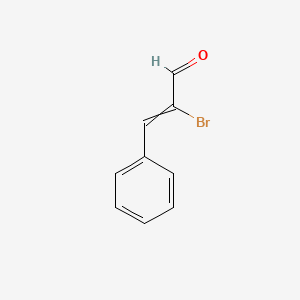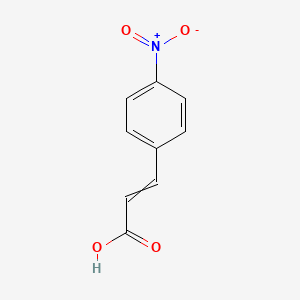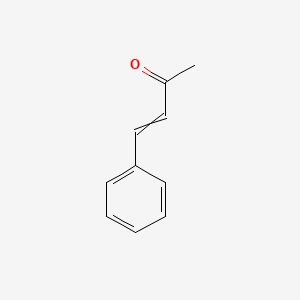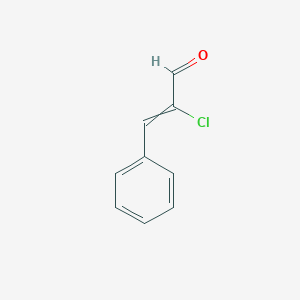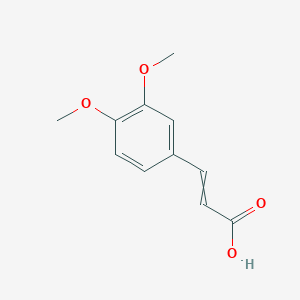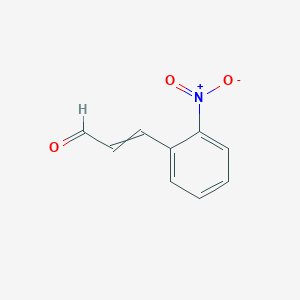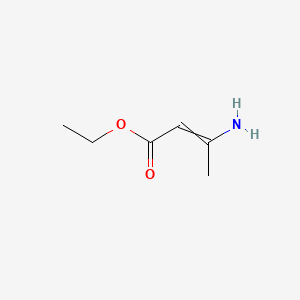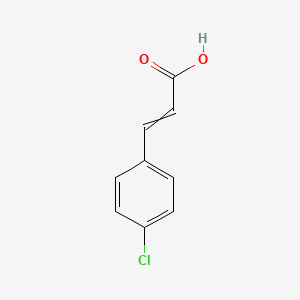
4-CHLOROCINNAMIC ACID
Vue d'ensemble
Description
4-Chlorocinnamic acid is an organochlorine compound that belongs to the cinnamic acid family. It is characterized by the presence of a chloro substituent at the 4-position on the phenyl ring. The molecular formula of this compound is C9H7ClO2, and it has a molecular weight of 182.6 g/mol . This compound is known for its white to light yellow crystalline powder form and has various applications in scientific research and industry.
Méthodes De Préparation
4-Chlorocinnamic acid can be synthesized through several methods. One common synthetic route involves the Perkin reaction, where aromatic aldehydes react with aliphatic carboxylic acids in the presence of bases such as sodium or potassium salts . Another method includes the direct synthesis from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide as a reagent, along with 4-dimethylaminopyridine (4-DMAP) and pyridine (Py) as bases . Industrial production often involves the recrystallization of the acid from ethanol or aqueous ethanol with charcoal .
Analyse Des Réactions Chimiques
4-Chlorocinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the carboxylic acid group to other functional groups.
Reduction: The reduction of this compound can lead to the formation of 4-chlorophenylpropanoic acid.
Substitution: Common reagents for substitution reactions include alkyl or aryl halides.
Major products formed from these reactions include 4-chlorophenylpropanoic acid, various esters, and other derivatives that exhibit significant biological activities.
Applications De Recherche Scientifique
4-Chlorocinnamic acid has a broad spectrum of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Industry: It is used in the production of polymers, pharmaceuticals, and other chemical products.
Mécanisme D'action
The mechanism of action of 4-chlorocinnamic acid involves its interaction with molecular targets such as enzymes. For example, esters derived from this compound have been shown to inhibit the enzyme 14-demethylase, which is crucial for antifungal activity . The presence of electron-withdrawing groups on the phenyl ring enhances its biological efficacy .
Comparaison Avec Des Composés Similaires
4-Chlorocinnamic acid can be compared with other cinnamic acid derivatives such as:
- 4-Bromocinnamic acid
- 4-Fluorocinnamic acid
- 4-Nitrocinnamic acid
- 4-Methylcinnamic acid
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties. For instance, the chloro substituent in this compound imparts unique antimicrobial and antifungal properties that may not be as pronounced in its brominated or fluorinated counterparts.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLIFJYFGMHYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075098 | |
| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1615-02-7 | |
| Record name | 4-Chlorocinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


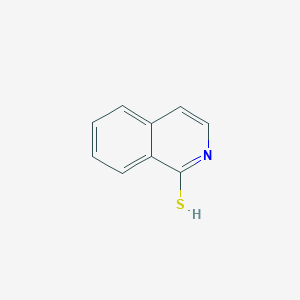
![azane;5-[(2,4,6-trioxo-1,3-diazinan-5-yl)imino]-1,3-diazinane-2,4,6-trione](/img/structure/B7806349.png)
![(Z)-but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine](/img/structure/B7806360.png)
